Sirohydrochlorin(8-)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

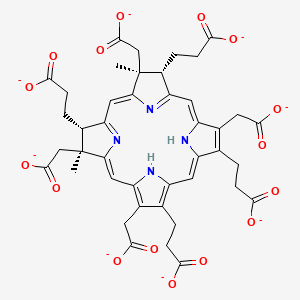

Sirohydrochlorin(8-) is an octuply-charged cyclic tetrapyrrole anion arising from global deprotonation of the carboxy groups of sirohydrochlorin; major species at pH 7.3. It has a role as a Saccharomyces cerevisiae metabolite and a cofactor. It is a conjugate base of a sirohydrochlorin.

Aplicaciones Científicas De Investigación

Biochemical Applications

1.1 Role in Enzyme Cofactors

Sirohydrochlorin(8-) is pivotal in the formation of sirohaem, which serves as a prosthetic group for sulfite reductase enzymes. These enzymes are crucial for the reduction of sulfite to sulfide, a key step in sulfur metabolism in plants and microorganisms. The presence of sirohaem enhances the efficiency of nitrogen fixation processes, making Sirohydrochlorin(8-) vital for sustainable agricultural practices .

1.2 Precursor to Cofactor F430

Additionally, Sirohydrochlorin(8-) is a precursor to cofactor F430, which is involved in methanogenesis, the biological production of methane by certain archaea. This process is significant for understanding carbon cycling and greenhouse gas emissions in various ecosystems .

Agricultural Applications

2.1 Enhancing Crop Productivity

Recent studies have demonstrated that overexpression of Sirohydrochlorin ferrochelatase (SirB) in plants like Arabidopsis thaliana leads to increased expression of nitrogen and sulfur assimilation genes. This enhancement results in improved protein content, chlorophyll levels, and overall biomass under nutrient-limited conditions . Such genetic manipulation could be harnessed to develop crops with higher yields and better nutrient utilization efficiency.

2.2 Stress Resistance

Sirohydrochlorin(8-) contributes to plant stress resistance mechanisms by facilitating efficient nutrient assimilation under adverse conditions. Its role in protecting plants from sulfite toxicity further underscores its importance in agricultural biotechnology .

Microbiological Applications

3.1 Antimicrobial Properties

Research indicates that compounds related to Sirohydrochlorin(8-) exhibit antimicrobial properties against various pathogens, including Staphylococcus aureus. The mechanism involves disrupting bacterial membrane integrity and inhibiting macromolecule synthesis, making it a potential candidate for developing new antimicrobial agents .

3.2 Genetic Studies in Pathogens

The cloning and expression studies involving Sirohydrochlorin-related genes from pathogenic bacteria provide insights into their virulence mechanisms. Understanding these pathways can lead to novel therapeutic approaches targeting specific metabolic processes within pathogens .

Environmental Applications

4.1 Role in Biogeochemical Cycles

Sirohydrochlorin(8-) plays a critical role in biogeochemical cycles by participating in nitrogen fixation and sulfur reduction processes within microbial communities. Its involvement in these cycles is essential for maintaining ecosystem balance and promoting soil health .

4.2 Bioremediation Potential

Given its biochemical properties, Sirohydrochlorin(8-) may be explored for bioremediation applications, particularly in environments contaminated with heavy metals or excess nutrients. Its ability to facilitate microbial metabolism can enhance the degradation of pollutants .

Summary Table of Applications

Propiedades

Fórmula molecular |

C42H38N4O16-8 |

|---|---|

Peso molecular |

854.8 g/mol |

Nombre IUPAC |

3-[(2S,3S,7S,8S)-7,13,17-tris(2-carboxylatoethyl)-3,8,12,18-tetrakis(carboxylatomethyl)-3,8-dimethyl-2,7,23,24-tetrahydroporphyrin-2-yl]propanoate |

InChI |

InChI=1S/C42H46N4O16/c1-41(17-39(59)60)23(5-9-35(51)52)29-14-27-21(11-37(55)56)19(3-7-33(47)48)25(43-27)13-26-20(4-8-34(49)50)22(12-38(57)58)28(44-26)15-31-42(2,18-40(61)62)24(6-10-36(53)54)30(46-31)16-32(41)45-29/h13-16,23-24,43-44H,3-12,17-18H2,1-2H3,(H,47,48)(H,49,50)(H,51,52)(H,53,54)(H,55,56)(H,57,58)(H,59,60)(H,61,62)/p-8/t23-,24-,41+,42+/m1/s1 |

Clave InChI |

AVBHZKNQGDKVEA-ZTKUHGNGSA-F |

SMILES isomérico |

C[C@@]1([C@@H](C2=NC1=CC3=NC(=CC4=C(C(=C(N4)C=C5C(=C(C(=C2)N5)CC(=O)[O-])CCC(=O)[O-])CCC(=O)[O-])CC(=O)[O-])[C@@]([C@@H]3CCC(=O)[O-])(C)CC(=O)[O-])CCC(=O)[O-])CC(=O)[O-] |

SMILES canónico |

CC1(C(C2=NC1=CC3=NC(=CC4=C(C(=C(N4)C=C5C(=C(C(=C2)N5)CC(=O)[O-])CCC(=O)[O-])CCC(=O)[O-])CC(=O)[O-])C(C3CCC(=O)[O-])(C)CC(=O)[O-])CCC(=O)[O-])CC(=O)[O-] |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.